molecular formula C20H25F2N3O B7435981 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine

1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine

Cat. No. B7435981
M. Wt: 361.4 g/mol
InChI Key: ABXDFMDHOXGZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine, also known as DF-MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential use as a radioligand for imaging studies. DF-MPPO is a piperidine derivative that contains a pyridine moiety and a difluoromethoxyphenyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine binds to the orthosteric site of alpha7 nAChRs and stabilizes the receptor in an open conformation, leading to increased calcium influx and downstream signaling. This mechanism has been studied using in vitro and in vivo assays and has been shown to be specific to alpha7 nAChRs.
Biochemical and Physiological Effects:
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has been shown to increase calcium influx in cells expressing alpha7 nAChRs and to enhance synaptic plasticity in the hippocampus. These effects suggest that 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine may have potential therapeutic applications in cognitive disorders such as Alzheimer's disease. 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has also been shown to reduce inflammation in animal models of sepsis and to have analgesic effects in models of neuropathic pain.

Advantages and Limitations for Lab Experiments

1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has several advantages for lab experiments, including its high affinity and selectivity for alpha7 nAChRs, its stability in vivo, and its ability to cross the blood-brain barrier. However, 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has some limitations, including its short half-life, which limits its use in longitudinal studies, and its potential off-target effects, which need to be carefully controlled.

Future Directions

1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has several potential future directions for scientific research, including its use in longitudinal studies of alpha7 nAChRs in vivo, its application in preclinical models of cognitive disorders and inflammation, and its development as a therapeutic agent for these conditions. Additionally, 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine may have potential applications in other areas of research, such as oncology and immunology, where alpha7 nAChRs have been implicated in tumor growth and immune function. Further studies are needed to fully explore the potential of 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine in these areas.

Synthesis Methods

1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine can be synthesized using different methods, including the reaction of 4-(difluoromethoxy)aniline with 1-(piperidin-4-yl)propan-2-amine, followed by the reaction of the resulting intermediate with 2-bromopyridine. Another method involves the reaction of 4-(difluoromethoxy)aniline with 1-(pyridin-2-yl)propan-2-amine, followed by the reaction of the resulting intermediate with piperidine. These methods have been reported in scientific literature and have yielded high purity and yield of 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has been used as a radioligand for imaging studies of alpha7 nicotinic acetylcholine receptors (nAChRs) in the brain. Alpha7 nAChRs are involved in various physiological and pathological processes, including cognition, memory, and inflammation. 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has been shown to have high affinity and selectivity for alpha7 nAChRs, making it a promising tool for studying these receptors in vivo using positron emission tomography (PET) imaging.

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O/c1-15(14-17-4-2-3-11-23-17)24-16-9-12-25(13-10-16)18-5-7-19(8-6-18)26-20(21)22/h2-8,11,15-16,20,24H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDFMDHOXGZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)NC2CCN(CC2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine

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